molecular formula C17H19F3N4O2S B215352 N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

Numéro de catalogue B215352
Poids moléculaire: 400.4 g/mol
Clé InChI: BFUFJVSGCXHQJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. This compound has gained attention in scientific research due to its potential as a therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. In

Mécanisme D'action

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide inhibits B-cell receptor signaling by selectively targeting various kinases involved in this pathway. It binds to the ATP-binding site of BTK, ITK, and TEC kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of B-cell proliferation, survival, and migration, ultimately resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has been shown to have potent biochemical and physiological effects in preclinical studies. It selectively inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. It also has minimal effects on normal B-cell function, thereby reducing the risk of off-target toxicity. Additionally, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

Avantages Et Limitations Des Expériences En Laboratoire

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of B-cell receptor signaling, making it a valuable tool for studying this pathway in vitro and in vivo. It has also shown synergistic effects when combined with other therapeutic agents, making it a potential candidate for combination therapy. However, there are also some limitations to using N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide in lab experiments. It has a relatively short half-life, which may limit its efficacy in certain experimental settings. Additionally, it may not be suitable for studying certain aspects of B-cell biology, as it selectively targets kinases involved in B-cell receptor signaling and may not affect other signaling pathways.

Orientations Futures

There are several future directions for the study of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide. One direction is to further explore its potential as a therapeutic agent for B-cell malignancies. Clinical trials are currently underway to evaluate its safety and efficacy in patients with chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Another direction is to investigate its potential for combination therapy with other therapeutic agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers of response.

Méthodes De Synthèse

The synthesis of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide involves several steps. The first step is the reaction of 3-chloro-4-fluoropyridine with sodium azide to form 3-azido-4-fluoropyridine. The second step is the reaction of 3-azido-4-fluoropyridine with N-methylpiperazine to form 3-(N-methylpiperazin-1-yl)-4-fluoropyridine. The third step is the reaction of 3-(N-methylpiperazin-1-yl)-4-fluoropyridine with 3-(trifluoromethyl)aniline to form N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide. This synthesis method has been optimized for high yield and purity and can be scaled up for large-scale production.

Applications De Recherche Scientifique

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. It has been shown to selectively inhibit various kinases involved in B-cell receptor signaling, including BTK, ITK, and TEC. In preclinical studies, N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has demonstrated potent antitumor activity against various B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. It has also shown synergistic effects when combined with other therapeutic agents such as venetoclax and rituximab.

Propriétés

Nom du produit

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

Formule moléculaire

C17H19F3N4O2S

Poids moléculaire

400.4 g/mol

Nom IUPAC

N-methyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-sulfonamide

InChI

InChI=1S/C17H19F3N4O2S/c1-21-27(25,26)16-12-22-6-5-15(16)24-9-7-23(8-10-24)14-4-2-3-13(11-14)17(18,19)20/h2-6,11-12,21H,7-10H2,1H3

Clé InChI

BFUFJVSGCXHQJK-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

SMILES canonique

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.